molecular formula C13H13NO2 B1656342 N-Ethoxynaphthalene-1-carboxamide CAS No. 52288-25-2

N-Ethoxynaphthalene-1-carboxamide

Cat. No.: B1656342
CAS No.: 52288-25-2
M. Wt: 215.25 g/mol
InChI Key: HTBLQKNTGTUPQG-UHFFFAOYSA-N
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Description

N-Ethoxynaphthalene-1-carboxamide is a naphthalene-derived carboxamide characterized by an ethoxy (-OCH₂CH₃) substituent at the 1-position of the naphthalene ring and a carboxamide (-CONH₂) group. The ethoxy group likely influences its lipophilicity, solubility, and intermolecular interactions compared to other substituents like hydroxyl or methoxy groups .

Properties

CAS No.

52288-25-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO2/c1-2-16-14-13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

HTBLQKNTGTUPQG-UHFFFAOYSA-N

SMILES

CCONC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCONC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of naphthalene carboxamides are highly dependent on substituent type and position. Key analogs include:

Table 1: Structural and Functional Comparison of Naphthalene Carboxamides
Compound Name Substituents Bioactivity Safety Profile Reference
N-Ethoxynaphthalene-1-carboxamide Ethoxy (-OCH₂CH₃) at 1-position Not explicitly reported Not available -
2-Hydroxy-N-phenylnaphthalene-1-carboxamide Hydroxyl (-OH) at 2-position, phenylamide Antimycobacterial activity Not specified
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide Hydroxyl (-OH) at 1-position, dimethylphenyl Antistaphylococcal activity No significant hazards reported
N,N-Diethyl-6-methoxynaphthalene-1-carboxamide Methoxy (-OCH₃) at 6-position, diethylamide Not reported Requires medical consultation
N-Oxidanylnaphthalene-1-carboxamide Oxidanyl (-NHOH) at carboxamide Not reported GHS-compliant

Key Observations :

  • Ethoxy groups, being bulkier, may increase lipophilicity, favoring bioavailability but possibly reducing solubility.
  • Bioactivity : Methoxy and hydroxyl derivatives exhibit antimycobacterial and antistaphylococcal activities, suggesting that electron-donating substituents enhance interactions with microbial targets. Ethoxy derivatives, if similarly electron-donating, might share these properties .

Crystallographic and Conformational Analysis

X-ray crystallography of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (compound 11 in ) reveals:

  • Planarity : The naphthalene and benzene rings are nearly coplanar (angle: 3.014°), stabilized by intramolecular O–H···O hydrogen bonds.
  • Bond Lengths : The C9=O2 bond (1.249 Å) is shorter than typical due to hydrogen bonding, enhancing stability . In contrast, ethoxy-substituted analogs may exhibit reduced planarity due to steric hindrance, altering crystal packing and solubility.

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